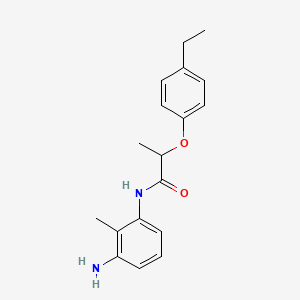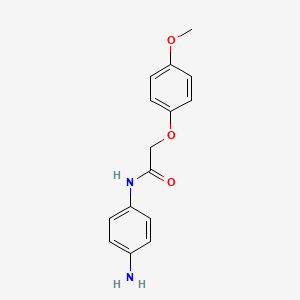
2-Methyl-1-(piperazin-1-yl)butan-1-one
Descripción general
Descripción
2-Methyl-1-(piperazin-1-yl)butan-1-one is a synthetic compound belonging to the class of acyl piperazine opioids. It is structurally related to other piperazine derivatives and has been identified as a potent opioid analgesic. This compound has gained attention due to its potential use in pain management and its presence in illicit drug markets .
Mecanismo De Acción
Target of Action
2-Methyl-1-(piperazin-1-yl)butan-1-one, commonly known as 2-methyl AP-237, is an opioid analgesic . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain, providing an analgesic effect .
Biochemical Pathways
As an opioid, it is likely to affect the pain signaling pathways in the central nervous system . The downstream effects of this interaction could include a decrease in the release of neurotransmitters involved in pain perception .
Pharmacokinetics
As an opioid, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The molecular and cellular effects of 2-methyl AP-237’s action include the activation of opioid receptors and the subsequent decrease in pain perception . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. For example, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Análisis Bioquímico
Biochemical Properties
These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Cellular Effects
It is known that this compound is an opioid analgesic with a rapid onset of action and a potency and analgesic effects similar to those of fentanyl . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .
Molecular Mechanism
It is known that this compound exerts its effects through opioid receptors, similar to other opioid analgesics .
Dosage Effects in Animal Models
In animal models predictive of abuse potential, 2-Methyl-1-(piperazin-1-yl)butan-1-one was shown to produce opioid-like effects with a potency between those of morphine and fentanyl . These effects were blocked by the opioid antagonist, naltrexone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperazin-1-yl)butan-1-one typically involves the reaction of piperazine with a suitable acylating agent. One common method involves the acylation of piperazine with 2-methylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(piperazin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other piperazine derivatives.
Biology: Studied for its interaction with opioid receptors and its potential as a pain management drug.
Medicine: Investigated for its analgesic properties and potential use in treating chronic pain.
Industry: Used in the development of new pharmaceuticals and as a research chemical
Comparación Con Compuestos Similares
Similar Compounds
Bucinnazine (AP-237): Another acyl piperazine opioid with similar analgesic properties.
AP-238: A related compound with similar structure and effects.
Para-methyl-AP-237: A methylated derivative with similar pharmacological profile
Uniqueness
2-Methyl-1-(piperazin-1-yl)butan-1-one is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for the µ-opioid receptor make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-methyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-8(2)9(12)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBUKBHFURYFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174805.png)


